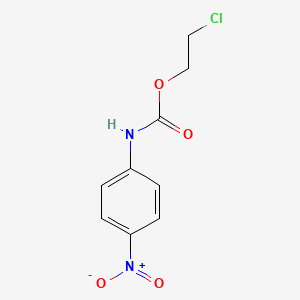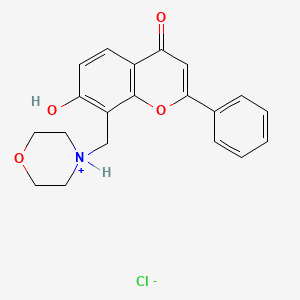
7-Hydroxy-8-morpholinomethylflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8-morpholinomethylflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-morpholinomethylflavone hydrochloride typically involves the following steps:
Aminomethylation: The starting material, 7-hydroxyflavone, undergoes aminomethylation with morpholine in the presence of formaldehyde to introduce the morpholinomethyl group at the 8-position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-8-morpholinomethylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 7-keto-8-morpholinomethylflavone.
Reduction: Formation of 7-hydroxy-8-morpholinomethyldihydroflavone.
Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-8-morpholinomethylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to modulate various biological targets.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-8-morpholinomethylflavone hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position play crucial roles in its biological activity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxyflavone: The parent compound, known for its antioxidant and anti-inflammatory properties.
8-Morpholinomethylflavone: Lacks the hydroxyl group at the 7-position but retains the morpholinomethyl group.
7,8-Dihydroxyflavone: Contains hydroxyl groups at both the 7- and 8-positions, known for its neuroprotective effects.
Uniqueness
7-Hydroxy-8-morpholinomethylflavone hydrochloride is unique due to the presence of both the hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
67238-86-2 |
|---|---|
Formule moléculaire |
C20H20ClNO4 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
7-hydroxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C20H19NO4.ClH/c22-17-7-6-15-18(23)12-19(14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21;/h1-7,12,22H,8-11,13H2;1H |
Clé InChI |
CQRQJCHIVKLWSR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
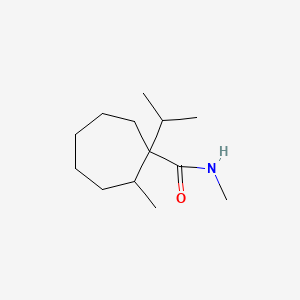
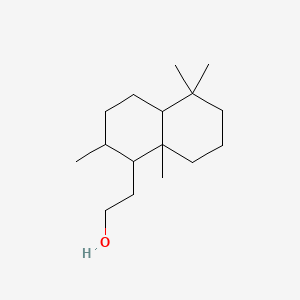
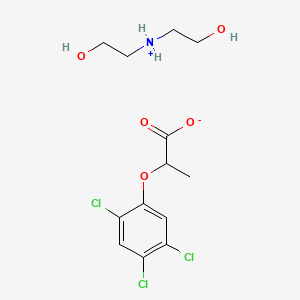
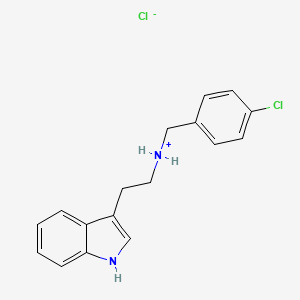

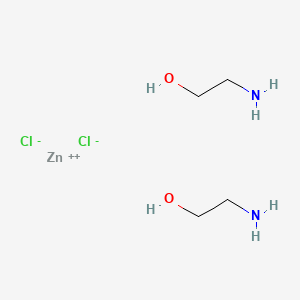
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
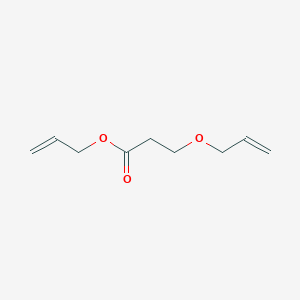

![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
